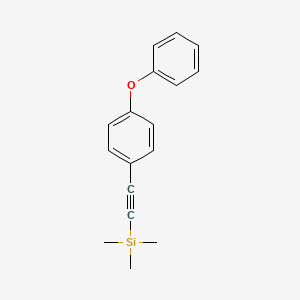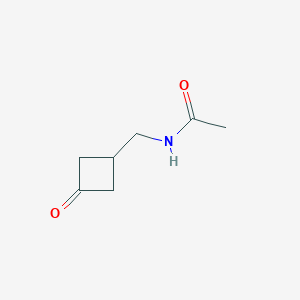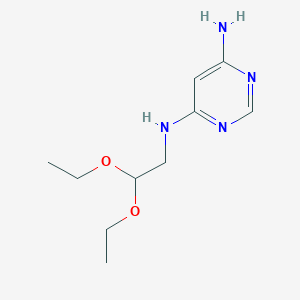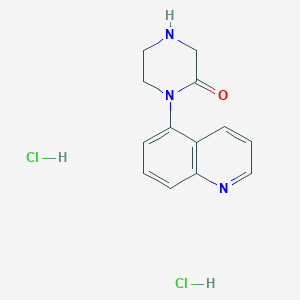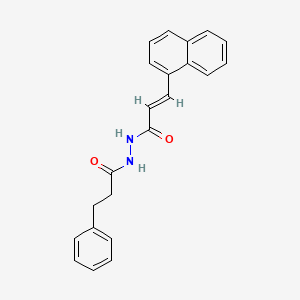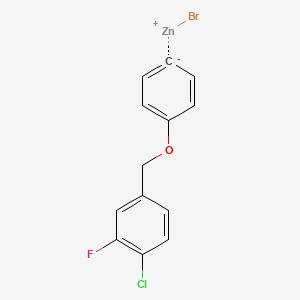
4-(4'-Chloro-3'-fluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(4’-Chloro-3’-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and the use of high-purity reagents to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and solvent choice (e.g., THF) are crucial for optimal reaction conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through the transfer of the phenyl group from zinc to the target molecule. This process is facilitated by catalysts that activate the zinc reagent and the coupling partner, allowing for efficient bond formation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid: Another similar compound with slight variations in the position of the fluorine atom.
Uniqueness
4-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide is unique due to its specific reactivity and the presence of the zinc bromide group, which makes it particularly useful in cross-coupling reactions. Its ability to form stable carbon-carbon bonds under mild conditions sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of 4-(4’-Chloro-3’-fluorobenzyloxy)phenylzinc bromide, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H9BrClFOZn |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
KONBVSBLCYPCAD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)OCC2=CC(=C(C=C2)Cl)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


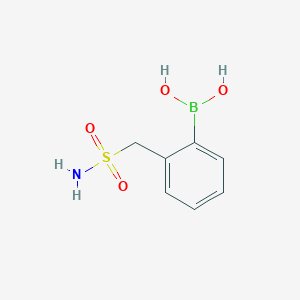
![3-[3-(4-Bromophenyl)ureido]-4-ethoxy-benzenesulfonyl chloride](/img/structure/B14872480.png)
![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B14872483.png)
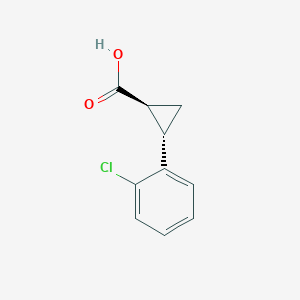
![4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine](/img/structure/B14872493.png)
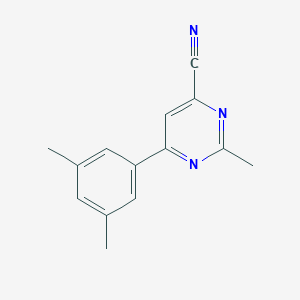
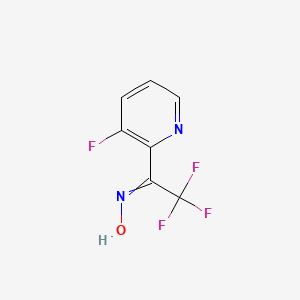
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14872519.png)
